molecular formula C28H18F6O2 B6311143 4,4'-Bis(phenoxy)-3,3'-bis(trifluoromethyl)stilbene, 96% CAS No. 2088951-27-1

4,4'-Bis(phenoxy)-3,3'-bis(trifluoromethyl)stilbene, 96%

Cat. No. B6311143
CAS RN: 2088951-27-1
M. Wt: 500.4 g/mol
InChI Key: JQBXUQPZJZFMFD-VAWYXSNFSA-N
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Description

4,4'-Bis(phenoxy)-3,3'-bis(trifluoromethyl)stilbene, 96% (abbreviated as 4,4'-BDPTS) is a fluorinated stilbene derivative that is used in a variety of scientific applications. It is a white solid with a melting point of 138-140 °C, and is soluble in a variety of organic solvents. 4,4'-BDPTS is a valuable reagent for a wide range of synthetic transformations, and has been used in the synthesis of various organic compounds. It has also been used in the synthesis of biologically active compounds, such as hormones, antibiotics, and other pharmaceutical agents. Additionally, 4,4'-BDPTS has been used in studies of biochemical and physiological effects, and in studies of the mechanisms of action of various compounds.

Scientific Research Applications

4,4'-BDPTS has been used in various scientific applications, including the synthesis of organic compounds and biologically active compounds. It has also been used in the study of biochemical and physiological effects, and in the study of the mechanisms of action of various compounds. Additionally, 4,4'-BDPTS has been used in the synthesis of polymers and other materials, and in the development of new materials for use in a variety of applications.

Mechanism of Action

The mechanism of action of 4,4'-BDPTS is not fully understood. However, it is believed that the compound binds to various proteins in the body, including enzymes and receptors, and modulates their activity. Additionally, 4,4'-BDPTS is known to interact with various lipids, and may play a role in the regulation of cell membrane functions.
Biochemical and Physiological Effects
4,4'-BDPTS has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory compounds. Additionally, 4,4'-BDPTS has been shown to modulate the activity of certain receptors, such as the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain.

Advantages and Limitations for Lab Experiments

The use of 4,4'-BDPTS in laboratory experiments has several advantages. For example, the compound is relatively stable and can be stored at room temperature for several months. Additionally, 4,4'-BDPTS is soluble in a variety of organic solvents, making it easy to use in a variety of experiments. However, the compound is relatively expensive and can be toxic if used in large quantities.

Future Directions

There are a number of potential future directions for the use of 4,4'-BDPTS. For example, the compound could be used in the development of new drugs and therapies for various diseases, such as cancer and diabetes. Additionally, the compound could be used in the development of new materials for use in a variety of applications, such as in the electronics industry. Finally, the compound could be used in the development of new diagnostic tools for the detection of various diseases and disorders.

Synthesis Methods

4,4'-BDPTS is synthesized via a two-step process. The first step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with trifluoromethylstyrene in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 4-hydroxy-3-methoxy-4'-trifluoromethylstilbene and 4-hydroxy-3,3'-dimethoxy-4'-trifluoromethylstilbene. The second step involves the reaction of this mixture with phenol in the presence of sulfuric acid, which produces 4,4'-BDPTS as the major product.

properties

IUPAC Name

1-phenoxy-4-[(E)-2-[4-phenoxy-3-(trifluoromethyl)phenyl]ethenyl]-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18F6O2/c29-27(30,31)23-17-19(13-15-25(23)35-21-7-3-1-4-8-21)11-12-20-14-16-26(24(18-20)28(32,33)34)36-22-9-5-2-6-10-22/h1-18H/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBXUQPZJZFMFD-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=CC3=CC(=C(C=C3)OC4=CC=CC=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)/C=C/C3=CC(=C(C=C3)OC4=CC=CC=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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